4-(1,3,4-Thiadiazol-2-yloxy)aniline
Overview
Description
4-(1,3,4-Thiadiazol-2-yloxy)aniline is an organic compound with the molecular formula C8H7N3OS. It is characterized by the presence of a thiadiazole ring attached to an aniline moiety through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-Thiadiazol-2-yloxy)aniline typically involves the reaction of 2-amino-1,3,4-thiadiazole with 4-chloronitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting nitro compound is then reduced to the corresponding aniline derivative using a reducing agent such as iron powder in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,4-Thiadiazol-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(1,3,4-Thiadiazol-2-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1,3,4-Thiadiazol-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: A precursor in the synthesis of 4-(1,3,4-Thiadiazol-2-yloxy)aniline.
4-(1,3,4-Thiadiazol-2-yl)aniline: Similar structure but lacks the oxygen linkage.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities
Uniqueness
This compound is unique due to the presence of both an aniline and a thiadiazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1,3,4-thiadiazol-2-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-1-3-7(4-2-6)12-8-11-10-5-13-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJQHEBFJPLRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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